molecular formula C18H26N4O2 B2496939 N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide CAS No. 2415473-12-8

N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide

Katalognummer B2496939
CAS-Nummer: 2415473-12-8
Molekulargewicht: 330.432
InChI-Schlüssel: XYXNZNRXIURFCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking specific enzymes involved in cell signaling pathways.

Wirkmechanismus

N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide works by selectively inhibiting the activity of a specific protein kinase called Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B cells, which are a type of immune cell that play a role in various diseases, including cancer and autoimmune disorders. By blocking BTK activity, N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide can prevent the activation and proliferation of B cells, leading to reduced inflammation and tumor growth.
Biochemical and Physiological Effects:
N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical models. These include inhibition of BTK activity, reduction of cytokine production, suppression of tumor growth, and modulation of immune cell function. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide for lab experiments is its selectivity for BTK, which allows for more specific targeting of B cell signaling pathways. It also has a favorable pharmacokinetic profile, making it easier to administer and study in preclinical models. However, one limitation is that the exact synthesis method is proprietary, which may make it more difficult for researchers to obtain and use the compound.

Zukünftige Richtungen

There are several potential future directions for research on N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide. One area of interest is its potential use in combination with other drugs or therapies to enhance its efficacy. Another area is the development of new formulations or delivery methods to improve its pharmacokinetic properties. Additionally, further studies are needed to better understand the mechanisms of action and potential side effects of N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide in humans.

Synthesemethoden

The synthesis of N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide involves a multistep process that includes the use of various reagents and catalysts. The exact details of the synthesis method are proprietary and not publicly available.

Wissenschaftliche Forschungsanwendungen

N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide has been extensively studied in preclinical models, including cell lines and animal models, to evaluate its efficacy and safety as a potential therapeutic agent. It has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as reducing inflammation and autoimmunity in various disease models.

Eigenschaften

IUPAC Name

N-(4-tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-18(2,3)13-4-6-14(7-5-13)20-17(24)22-10-15(11-22)21-9-8-19-16(23)12-21/h4-7,15H,8-12H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXNZNRXIURFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CC(C2)N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.